REACTION_CXSMILES
|
C[C:2]1([OH:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([CH3:11])[CH:3]1[CH3:12].CC1C2C(=CC=CC=2)C(C)=C1C>C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[CH3:12][CH:3]1[CH:4]([CH3:11])[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:2]1=[O:13]
|
Name
|
|
Quantity
|
8.92 g
|
Type
|
reactant
|
Smiles
|
CC1C(=C(C2=CC=CC=C12)C)C
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
19.34 g
|
Type
|
reactant
|
Smiles
|
CC1(C(C(C2=CC=CC=C12)C)C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was used for the next step without further purification
|
Type
|
CUSTOM
|
Details
|
the solution was transferred into a 500 ml round bottomed flask
|
Type
|
CUSTOM
|
Details
|
fitted with a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
the solution refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After completion of the removal of the water the excess toluene
|
Type
|
CUSTOM
|
Details
|
was removed via distillation through the Dean-Stark arm
|
Type
|
ADDITION
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Details
|
diluted with diethyl ether (100 ml)
|
Type
|
WASH
|
Details
|
washed with a saturated solution of sodium bicarbonate (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
the liquid was purified via column-chromatography [(SiO2, 50×9 cm) eluent: cyclohexane:ethylacetate (10:1)]
|
Type
|
CUSTOM
|
Details
|
to afford two fractions
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C2=CC=CC=C2C1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.94 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |